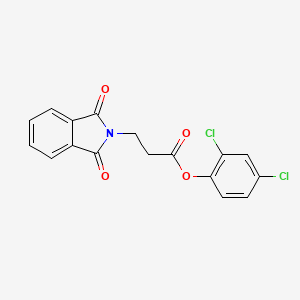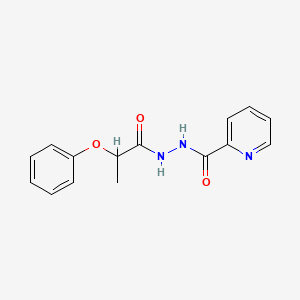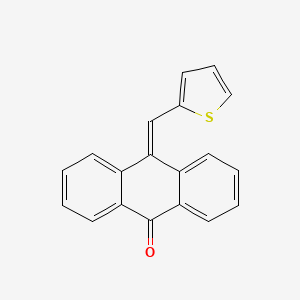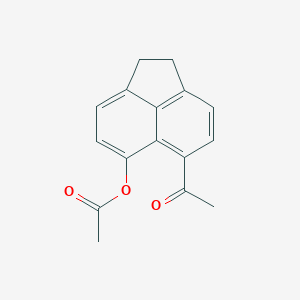
2,4-dichlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate is a synthetic organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a propanoate moiety, which is further linked to a phthalimide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate typically involves the reaction of 2,4-dichlorophenol with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of phthalamic acid and related compounds.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalimide moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)-4-Methylpentanamide
- 2-(3-{4-[3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Phenoxy]-2,3,5,6-Tetrafluorophenoxy}Phenyl)-1H-Isoindole-1,3(2H)-Dione
Uniqueness
2,4-Dichlorophenyl 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Propanoate is unique due to its specific combination of a dichlorophenyl group and a phthalimide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.
Properties
Molecular Formula |
C17H11Cl2NO4 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-10-5-6-14(13(19)9-10)24-15(21)7-8-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-6,9H,7-8H2 |
InChI Key |
ACHFQHVCWXQKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
![benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11621528.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
